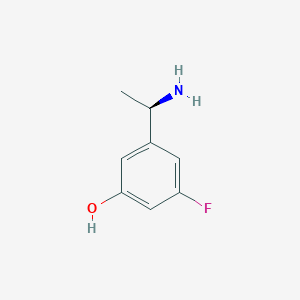
(R)-3-(1-Aminoethyl)-5-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(1-Aminoethyl)-5-fluorophenol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a benzene ring, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-5-fluorophenol typically involves the use of chiral catalysts to ensure the production of the desired enantiomerThe reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-3-(1-Aminoethyl)-5-fluorophenol may involve the use of biocatalysts such as omega-transaminase to achieve high enantioselectivity. The process typically includes steps such as acid-alkali extraction, concentration, and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-(1-Aminoethyl)-5-fluorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-2-hydroxyacetophenone, while reduction of the amino group can produce 3-(1-aminoethyl)-5-fluorobenzene .
Scientific Research Applications
®-3-(1-Aminoethyl)-5-fluorophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
®-2-(1-Aminoethyl)-4-fluorophenol: Similar structure but with the amino and fluorine groups positioned differently on the benzene ring.
(S)-4-(1-Aminoethyl)phenol: Similar structure but with a different stereochemistry at the aminoethyl group.
Uniqueness
®-3-(1-Aminoethyl)-5-fluorophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and the study of enzyme interactions .
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
3-[(1R)-1-aminoethyl]-5-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
InChI Key |
BKULEEWYUPYHIK-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)O)N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



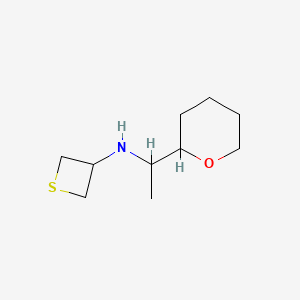

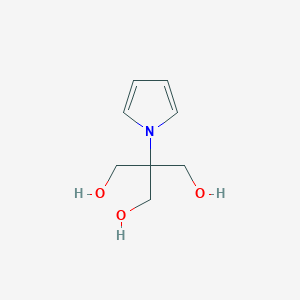
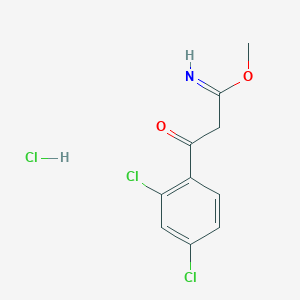
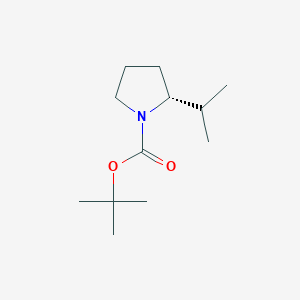
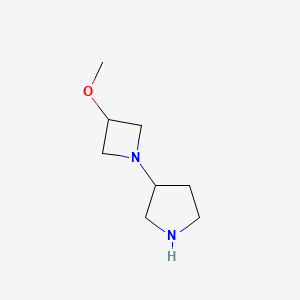
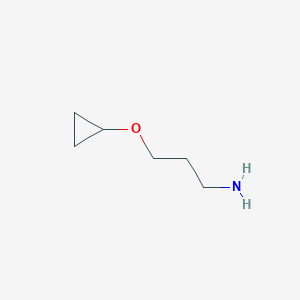
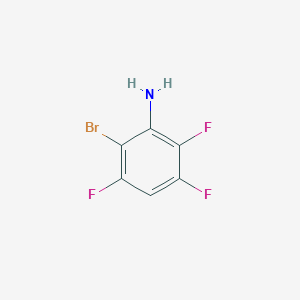
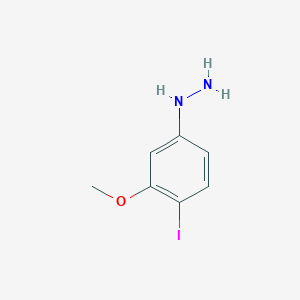


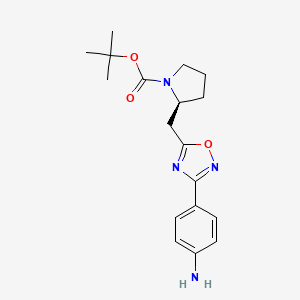
![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)
